2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid
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Overview
Description
2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol . This compound is characterized by the presence of a 2,4,6-trimethoxyphenyl group attached to an acetic acid moiety, with a keto group at the alpha position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid typically involves organic synthesis methods. One common approach is the reaction of 2,4,6-trimethoxybenzaldehyde with glyoxylic acid under acidic conditions to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the methoxy groups can influence its electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-Oxo-2-(2,4-dimethoxyphenyl)acetic acid: Lacks one methoxy group compared to 2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of three methoxy groups can enhance its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H12O6 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-oxo-2-(2,4,6-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) |
InChI Key |
WZTUSIVMJKGLRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C(=O)O)OC |
Origin of Product |
United States |
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